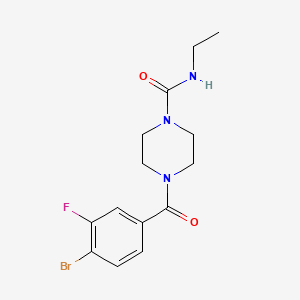![molecular formula C14H18N2O3 B7588690 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid (PPPA) is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. PPPA has been studied extensively in recent years due to its potential therapeutic applications in a wide range of neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
作用机制
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a wide range of neurological processes, including learning and memory, attention, and sensory processing. By blocking the activity of this receptor, 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in neurological processes. 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also relatively stable and easy to synthesize, which makes it a useful tool for studying the effects of α7 nicotinic acetylcholine receptor antagonists in vitro and in vivo.
One limitation of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid is that it is not specific to the α7 nicotinic acetylcholine receptor. It has been shown to have some activity at other nicotinic acetylcholine receptors, which may complicate its use in some experiments.
未来方向
There are several future directions for research on 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more selective α7 nicotinic acetylcholine receptor antagonists. This could lead to the development of more effective therapies for neurological disorders.
Another area of interest is the study of the effects of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid on other neurotransmitter systems. For example, 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to modulate the release of dopamine, which suggests that it may have potential therapeutic applications in disorders such as Parkinson's disease.
Finally, there is a need for further research on the safety and efficacy of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid in humans. While animal studies have shown promising results, more research is needed to determine whether 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid is a safe and effective treatment for neurological disorders in humans.
合成方法
The synthesis of 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves a series of chemical reactions starting from pyridine-3-carboxylic acid and piperidine. The reaction proceeds through a series of intermediates, including the formation of an amide bond between the pyridine and piperidine moieties. The final product is obtained by the esterification of the carboxylic acid group with propanol.
科学研究应用
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been studied for its potential use in the treatment of schizophrenia and depression.
属性
IUPAC Name |
3-[1-(pyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)6-5-11-3-2-8-16(10-11)14(19)12-4-1-7-15-9-12/h1,4,7,9,11H,2-3,5-6,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMDOHWHPGVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)